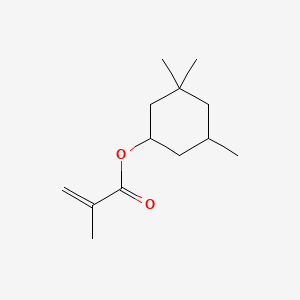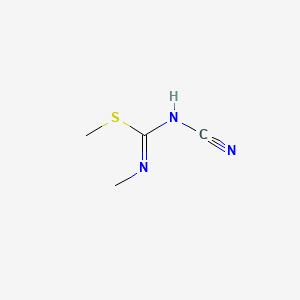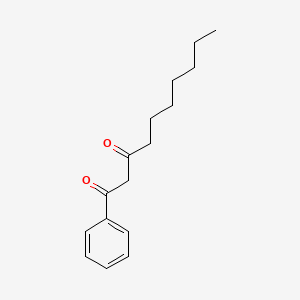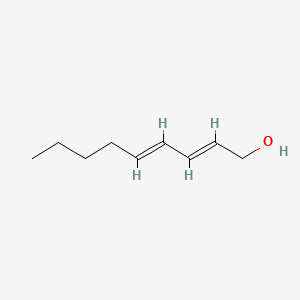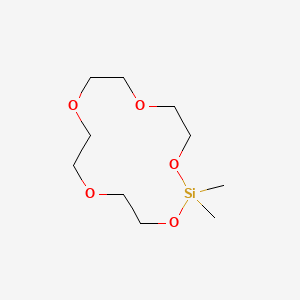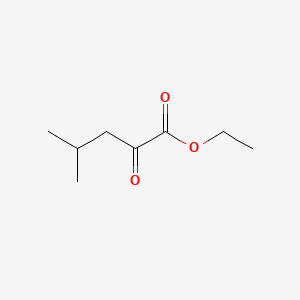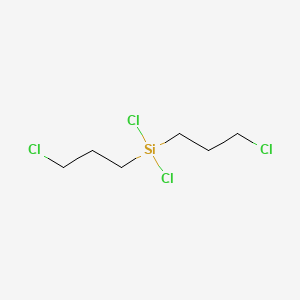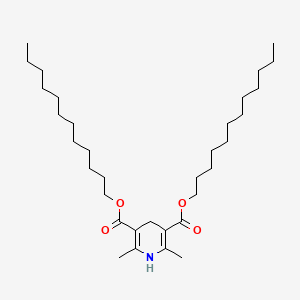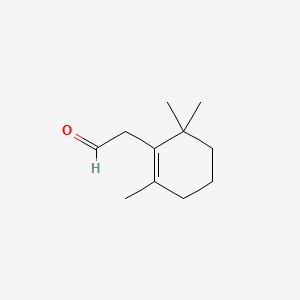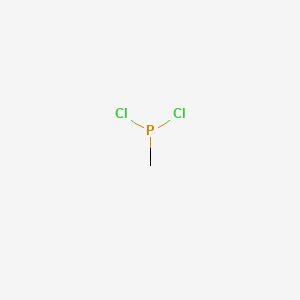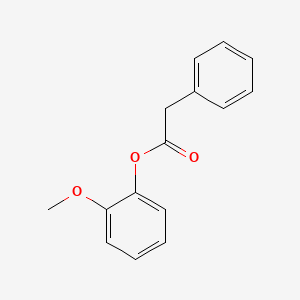
Guanidine, N'-cyano-N,N-dimethyl-
Overview
Description
Guanidine, N’-cyano-N,N-dimethyl- is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . It is a nitrile derived from guanidine .
Synthesis Analysis
The synthesis of Guanidine, N’-cyano-N,N-dimethyl- can be achieved through various methods. One approach involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves a sequential one-pot approach towards N, N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines .Molecular Structure Analysis
The molecular structure of Guanidine, N’-cyano-N,N-dimethyl- is C3H9N3 .Chemical Reactions Analysis
Guanidine, N’-cyano-N,N-dimethyl- can undergo various chemical reactions. For instance, it can be used in the guanylation of both aromatic and secondary amines with a high activity under mild conditions . It can also participate in a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines .Physical And Chemical Properties Analysis
Guanidine, N’-cyano-N,N-dimethyl- is a colorless solid that is soluble in water, acetone, and alcohol, but not nonpolar organic solvents .Scientific Research Applications
Organic Synthesis
2-cyano-1,1-dimethylguanidine: serves as a valuable scaffold in organic synthesis. It is used in the one-pot synthesis of diverse N,N′-disubstituted guanidines , which are important intermediates in the production of various organic compounds . The guanidine functionality is integral to many natural products and pharmaceuticals due to its ability to participate in a wide range of biochemical processes.
Organocatalysis
This compound plays a crucial role in organocatalysis. Its structure allows it to act as a catalyst in various organic reactions, enhancing reaction rates and selectivity . The guanidine group’s high basicity and ability to form hydrogen bonds make it an excellent candidate for catalytic applications.
Precursor for Heterocycles
Guanidine derivatives, including 2-cyano-1,1-dimethylguanidine , are used as precursors for the synthesis of heterocycles . Heterocyclic compounds are a fundamental class of organic compounds with wide-ranging applications in medicinal chemistry and materials science.
Biological Applications
The guanidine group is known for its biological activity. It has been utilized in the development of DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . These applications highlight the compound’s potential in therapeutic drug development.
Carbon Dioxide Fixation
2-cyano-1,1-dimethylguanidine: has been explored for its ability to interact with unsaturated compounds in systems designed for the fixation of carbon dioxide . This application is particularly relevant in the context of climate change and the need for innovative carbon capture technologies.
Chemical Vapor Deposition (CVD)
The propensity of guanidine derivatives to form volatile complexes with metals has found application in chemical vapor deposition processes . CVD is a critical technique used in the fabrication of high-quality thin films and coatings for various industrial applications.
Mechanism of Action
While the specific mechanism of action for Guanidine, N’-cyano-N,N-dimethyl- is not mentioned in the search results, guanidine and its alkyl analogs are known to stimulate the neuromuscular junction presynaptically by inhibiting voltage-gated potassium (Kv) channels, leading to enhanced release of acetylcholine in the synaptic cleft .
Safety and Hazards
While specific safety and hazard information for Guanidine, N’-cyano-N,N-dimethyl- was not found, guanidine hydrochloride, a related compound, is known to be hazardous. It may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and drowsiness or dizziness, and is harmful if swallowed or inhaled .
properties
IUPAC Name |
2-cyano-1,1-dimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8(2)4(6)7-3-5/h1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYAIZHPVZJKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073269 | |
| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, N'-cyano-N,N-dimethyl- | |
CAS RN |
1609-06-9 | |
| Record name | N′-Cyano-N,N-dimethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



